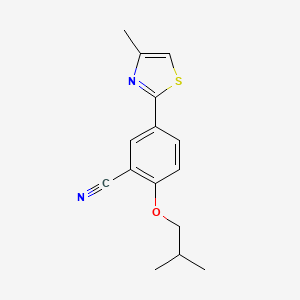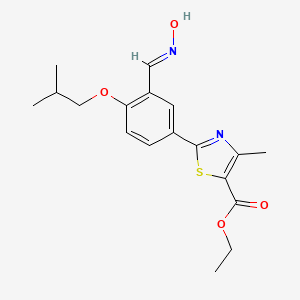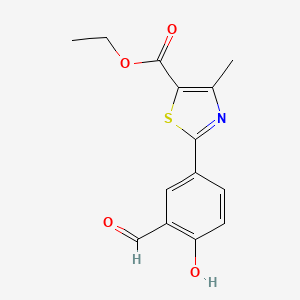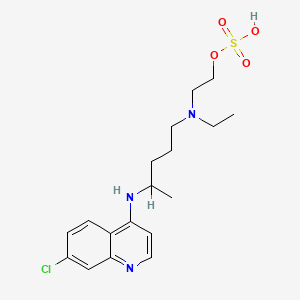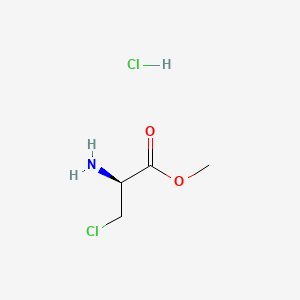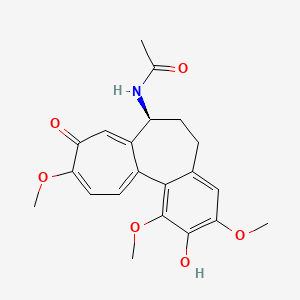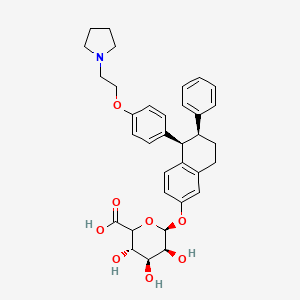
阿坎酸杂质B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acamprosate Impurity B is a chemical compound that is often encountered as an impurity in the synthesis of acamprosate, a medication used to maintain alcohol abstinence in patients with alcohol dependence.
科学研究应用
Acamprosate Impurity B is primarily used in pharmaceutical research. It is useful in product development, ANDA and DMF filing, quality control, method validation, and stability studies. Additionally, it is used in the identification of unknown impurities and the assessment of genotoxic potential .
作用机制
Target of Action
Acamprosate Impurity B, similar to Acamprosate, is a synthetic amino acid analog of nitrogen-acetyl homotaurine . It primarily targets the central nervous system (CNS) and acts as a neuromodulator . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and modulates N-methyl-D-aspartic acid (NMDA) receptor transmission .
Mode of Action
Acamprosate Impurity B interacts with its targets in the CNS to restore the balance between neuronal excitation and inhibition . It is known to decrease brain glutamate and increase β-endorphins in rodents and humans . This interaction results in changes that reduce alcohol craving .
Biochemical Pathways
The compound affects the glutaminergic neuron activity in the CNS . It likely exerts its effects through the NMDA receptors and calcium channels . The modulation of these biochemical pathways leads to a decrease in brain glutamate and an increase in β-endorphins .
Pharmacokinetics
Acamprosate is formulated as a dimer of acetyl-homotaurine linked by a calcium salt, adjustments made to facilitate absorption . Nonetheless, oral bioavailability remains low, at around 11% . The absorption of acamprosate is so slow that it acts as though it were a modified-release medication , with a time at the maximal concentration of 6.3 h in enteric-coated form . It has a half-life of around 32 h , with complete elimination occurring only 4 days after cessation of therapy .
Result of Action
The molecular and cellular effects of Acamprosate Impurity B’s action are subtle and relate to diminished arousal, anxiety, and insomnia . These effects parallel preclinical findings of decreased withdrawal symptoms in animals treated with acamprosate . It diminishes reinstatement in ethanolized rodents and promotes abstinence in humans .
生化分析
Biochemical Properties
Acamprosate, and by extension Acamprosate Impurity B, is known to interact with the glutamatergic neurotransmitter system . It modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid (GABA) type A receptor transmission . These interactions could potentially influence various biochemical reactions within the body.
Cellular Effects
Acamprosate has been shown to decrease brain glutamate and increase beta-endorphins in rodents and humans . This suggests that Acamprosate Impurity B might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acamprosate is known to have a very low affinity for the dizocilpine and spermidine sites on the NMDA receptor . Any inhibition of binding is suggested to occur via allosteric interaction rather than direct competition .
Temporal Effects in Laboratory Settings
Acamprosate has been shown to suppress alcohol drinking in experimental animals . This effect was followed by findings showing its ability to promote abstinence in large, well-designed trials .
Dosage Effects in Animal Models
Acamprosate has been shown to suppress alcohol drinking in experimental animals .
Metabolic Pathways
Acamprosate is known to modulate NMDA receptor transmission and may have indirect effects on GABA type A receptor transmission .
Transport and Distribution
Acamprosate is known to be transported in the rat jejunum mainly by passive diffusion and, to a much lesser extent, by a carrier system .
Subcellular Localization
Given its interactions with the NMDA receptor and GABA type A receptor, it is likely that it is localized in areas of the cell where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Acamprosate Impurity B involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide (formed from acetamide and potassium tert-butoxide) in N,N-dimethylformamide solution. This is followed by in situ cation exchange by the addition of calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent .
Industrial Production Methods
In industrial settings, the synthesis of Acamprosate Impurity B is typically carried out using scalable, one-pot procedures. These methods ensure high yields and purity by optimizing reaction conditions and minimizing the need for extensive purification steps .
化学反应分析
Types of Reactions
Acamprosate Impurity B undergoes various chemical reactions, including:
Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.
Cation exchange: The in situ formation of the calcium salt.
Common Reagents and Conditions
Potassium tert-butoxide: Used to form potassium acetamide.
N,N-dimethylformamide: Solvent for the reaction.
Calcium chloride: Used for cation exchange.
2-propanol: Cosolvent for the reaction.
Major Products
The major product formed from these reactions is Calcium 3-formamidopropane-1-sulfonic acid, which is Acamprosate Impurity B .
相似化合物的比较
Similar Compounds
Acamprosate Impurity A: 3-aminopropane-1-sulfonic acid.
Acamprosate Impurity C: 3-(N-Methylacetamido)propane-1-sulfonic acid.
Uniqueness
Acamprosate Impurity B is unique due to its specific chemical structure and formation process. Unlike other impurities, it involves the formation of a calcium salt through a nucleophilic substitution reaction and cation exchange, which distinguishes it from other related compounds .
属性
CAS 编号 |
233591-26-9 |
|---|---|
分子式 |
2 C4H8NO4S Ca |
分子量 |
372.44 |
外观 |
White Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Calcium Bis(formyl Homotaurine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


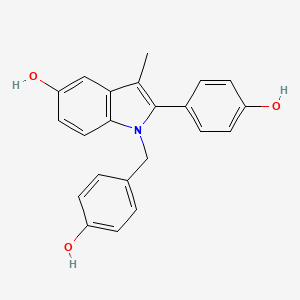
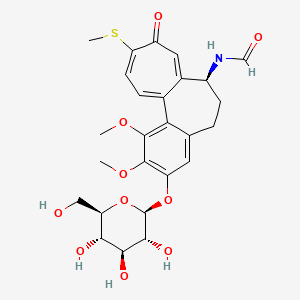
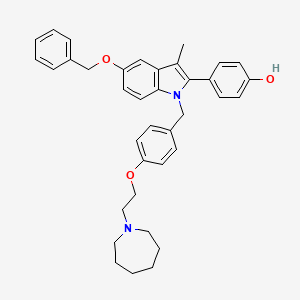
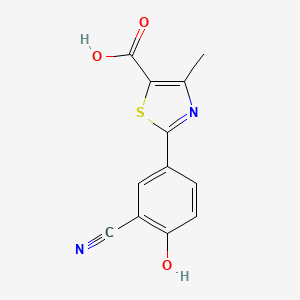
![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)
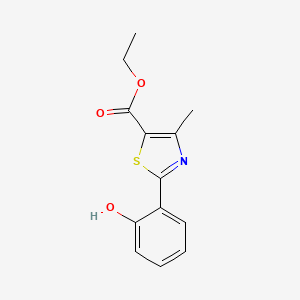
![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
